Staurosporine
Overview
Description
Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus . It was the first of over 50 alkaloids to be isolated with this type of bis-indole chemical structure . The chemical structure of staurosporine was elucidated by X-ray analysis of a single crystal and the absolute stereochemical configuration by the same method in 1994 . It was discovered to have biological activities ranging from anti-fungal to anti-hypertensive .
Synthesis Analysis
Staurosporine is a naturally occurring chemical produced by a soil-dwelling microbe . The first total synthesis of staurosporine was achieved in 1996 . Part of the challenge to the synthesis of staurosporine was the joining together of the sugar and indole carbazole groups and establishing the sugar stereochemistry .Molecular Structure Analysis
The chemical structure of staurosporine was determined by X-ray crystallography . It belongs to the most frequently isolated group of indolocarbazoles: Indolo (2,3-a)carbazoles . Of these, Staurosporine falls within the most common subgroup, called Indolo (2,3-a)pyrrole (3,4-c)carbazoles .Chemical Reactions Analysis
Staurosporine is capable of evading or negating fungal drug resistance, thereby expanding the range of chemical scaffolds affecting drug resistance and virulence traits .Physical And Chemical Properties Analysis
Staurosporine has a molecular formula of C28H26N4O3 and a molar mass of 466.541 g·mol−1 . It yields a clear, colorless to faint yellow solution in methanol at 2 mg/ml .Scientific Research Applications
Inhibition of Protein Kinases
Staurosporine is primarily recognized as a potent inhibitor of protein kinases, including phospholipid/Ca++dependent protein kinase (protein kinase C) from rat brain. This inhibition was observed to be non-competitive with phospholipid and exhibited cytotoxic effects on the growth of HeLa S3 cells (Tamaoki et al., 1986). Moreover, it inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to protein kinase C in rat islets of Langerhans (Persaud et al., 1993).
Effects on Cancer Cells
Staurosporine demonstrates significant effects on cancer cells. For instance, it inhibits the proliferation of HT-29 human colon adenocarcinoma cells, blocking the G2/M phase of the cell cycle and inducing classical apoptosis (Qiao et al., 1996). Additionally, it shows contrasting effects on normal and leukemic lymphocytes, influencing cell cycle progression and nuclear morphology differently in these cells (Bruno et al., 1992).
Apoptosis Induction in Various Cells
Staurosporine induces apoptosis in different cell types, including osteoblasts and melanoma cells. In osteoblasts, it activates pathways involving JNK1, caspase-3-like proteases, and transcriptional factors (Chae et al., 2000). In melanoma, it activates both caspase-dependent and caspase-independent apoptotic pathways (Zhang et al., 2004).
Potential Insecticidal Activity
Interestingly, staurosporine also demonstrates insecticidal activity against certain pests, such as Mythimna separata Walker, potentially via induction of apoptosis in insect cells (Zhang et al., 2016).
Modulation of Cellular Responses
Staurosporine modulates various cellular responses, including enhancing the expression of tumor necrosis factor receptors in human leukemic cells and other cell types, indicating its potential role in influencing cellular response to growth factors and cytokines (Zhang et al., 1994).
Effects on Neutrophils and Epidermal Cells
It exhibits contrasting actions on human neutrophils and primary mouse epidermal cells, suggesting its differential effectiveness as a protein kinase C inhibitor depending on the cell system (Sako et al., 1988).
Role in Cancer Therapy and Drug Development
Staurosporine has been a subject of research for its potential in anticancer therapy, with several analogues in clinical trials as anticancer agents. Its broad selectivity and potent inhibition of protein kinases have been critical in understanding its target binding properties and implications in drug discovery (Gani & Engh, 2010).
Safety And Hazards
Future Directions
Staurosporine has revolutionized the field of anti-cancer therapy and is now offering the prospect of yet further advances in human health, as well as in the control of a variety of pests and parasites . New delivery technology is opening up new horizons for what was previously just the parent compound of innovative, highly-successful anti-cancer agents .
properties
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZLNNOFSGOKW-FYTWVXJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041131 | |
Record name | Staurosporine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Staurosporine | |
CAS RN |
62996-74-1 | |
Record name | Staurosporine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062996741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Staurosporine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Staurosporine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STAUROSPORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88EPA0A3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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